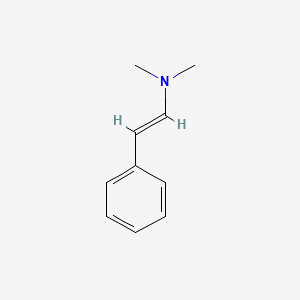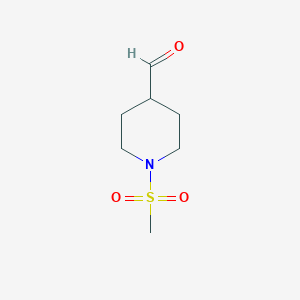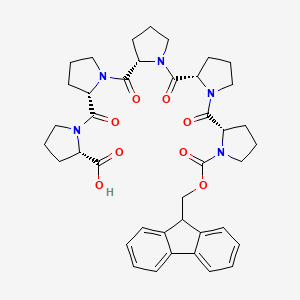
N-Methyltrifluoromethanesulfonamide
Overview
Description
N-Methyltrifluoromethanesulfonamide is a chemical compound with the molecular formula C₂H₄F₃NO₂S. It is known for its strong electron-withdrawing trifluoromethanesulfonyl group, which imparts unique chemical properties. This compound is used as an intermediate in the synthesis of various chemicals and has applications in organic synthesis, catalysis, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyltrifluoromethanesulfonamide can be synthesized through several methods. One common method involves the reaction of methylamine with chlorotrifluoromethane, followed by hydrolysis of the resulting this compound chloride . Another method involves the reaction of methylamine hydrochloride with trifluoromethanesulfonic anhydride in the presence of triethylamine in dichloromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-Methyltrifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethanesulfonyl group.
Hydrogen Bonding: It forms strong hydrogen bonds with amines and amides, which can influence its reactivity and interactions with other molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonamides.
Scientific Research Applications
N-Methyltrifluoromethanesulfonamide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent and intermediate in the synthesis of various organic compounds.
Biological Research: It has applications in the study of enzyme inhibition and protein interactions due to its ability to form strong hydrogen bonds.
Industrial Applications: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
N-Methyltrifluoromethanesulfonamide can be compared with other similar compounds, such as:
Triflamides: These compounds also contain the trifluoromethanesulfonyl group and share similar chemical properties.
Sulfonimidates: These compounds have a sulfur-nitrogen bond and are used in similar applications, such as organic synthesis and catalysis.
Uniqueness: this compound is unique due to its strong electron-withdrawing trifluoromethanesulfonyl group, which imparts high acidity and reactivity. This makes it a valuable reagent and intermediate in various chemical reactions and applications .
Comparison with Similar Compounds
- Triflamides
- Sulfonimidates
- Triflimides
Properties
IUPAC Name |
1,1,1-trifluoro-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3NO2S/c1-6-9(7,8)2(3,4)5/h6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOCNCZJDBTBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500177 | |
| Record name | 1,1,1-Trifluoro-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34310-29-7 | |
| Record name | 1,1,1-Trifluoro-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-N-methyl-methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the nature of self-association in N-Methyltrifluoromethanesulfonamide?
A1: this compound exhibits self-association both in the gas phase and in inert solvents like Carbon Tetrachloride (CCl4) and Cyclohexane (C6H12). This self-association primarily occurs through the formation of cyclic dimers due to intermolecular hydrogen bonding. [, ]
Q2: How strong is the hydrogen bond donating ability of this compound compared to other similar compounds?
A2: Studies using solvatochromism have shown that this compound acts as a strong hydrogen-bond donor. [, ] Its proton-donating ability is even more pronounced in derivatives like N-(1-trifluoromethylsulfonylamino-2,2,2-trichloroethyl)-acrylamide and trifluoro-N-(2-phenylacetyl)methanesulfonamide. [, ] The presence of electron-withdrawing groups like trifluoromethyl and trichloromethyl enhances the acidity of the N-H bond, making these compounds stronger proton donors.
Q3: What is unique about the hydrogen bonding observed in this compound complexes?
A3: Theoretical studies reveal that solvate H-complexes formed by the cyclic dimer of this compound with aprotic protophilic media often exhibit bifurcated hydrogen bonds. [, ] This means that one hydrogen atom is involved in a hydrogen bond with two acceptor atoms simultaneously.
Q4: Can you provide information on the structure of this compound?
A4: While the provided research abstracts do not explicitly mention the molecular formula or weight of this compound, they focus on its structural aspects relating to hydrogen bonding and solvation. Further research is needed to obtain specific spectroscopic data.
Q5: Are there any computational studies on this compound?
A5: Yes, computational chemistry has been employed to study the energetics and structure of this compound. For instance, theoretical calculations were used to determine the energy of formation of its acyclic dimer. [] Molecular modeling techniques can further provide insights into its interactions with other molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)




